molecular formula C20H26O13 B12293945 Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate

Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate

Cat. No.: B12293945
M. Wt: 474.4 g/mol
InChI Key: PSLDDVLWELZUJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate typically involves multiple steps, starting from simpler carbohydrate precursors. The process includes selective acetylation and anhydro formation under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural configuration .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process is scaled up from laboratory methods, with careful control of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetylated carbohydrates and anhydro derivatives. Examples are:

Uniqueness

This compound is unique due to its specific structural configuration and the presence of multiple acetyl groups.

Properties

Molecular Formula

C20H26O13

Molecular Weight

474.4 g/mol

IUPAC Name

methyl 3,4-diacetyloxy-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C20H26O13/c1-9(21)28-8-16(30-11(3)23)18(32-13(5)25)19-17(31-12(4)24)14(29-10(2)22)7-15(33-19)20(26)27-6/h7,14,16-19H,8H2,1-6H3

InChI Key

PSLDDVLWELZUJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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